Brivanib -

Brivanib

Catalog Number: EVT-1576744
CAS Number:
Molecular Formula: C19H19FN4O3
Molecular Weight: 370.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1-[[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methyl-6-pyrrolo[2,1-f][1,2,4]triazinyl]oxy]-2-propanol is an aromatic ether.
Source and Classification

Brivanib was developed by Bristol-Myers Squibb and is classified as an anti-cancer agent. It targets multiple receptor tyrosine kinases involved in angiogenesis, specifically vascular endothelial growth factor receptor-2 and fibroblast growth factor receptors-1 and -2. This multi-targeting approach aims to overcome resistance mechanisms that tumors may develop against single-agent therapies.

Synthesis Analysis

Methods and Technical Details

The synthesis of Brivanib involves several steps, focusing on the construction of its complex molecular structure. Key methods include:

  1. Carbonylative Coupling: This method utilizes α-chloroimines with alcohols or amines under palladium catalysis to synthesize β-enamino esters or amides in a single step .
  2. Purification Techniques: The synthesis process emphasizes the removal of impurities and minimizing the formation of new byproducts .

The commercial synthesis of Brivanib alaninate has been optimized to ensure high purity and yield, critical for clinical applications.

Molecular Structure Analysis

Structure and Data

Brivanib has a complex molecular structure characterized by its pyrrolotriazine core linked to a fluoroindole moiety. Its chemical formula is C20H22F1N5O3C_{20}H_{22}F_{1}N_{5}O_{3}, with a molecular weight of approximately 393.43 g/mol. The compound features a single asymmetric center derived from a secondary alcohol, which is significant for its pharmacokinetic properties .

Chemical Reactions Analysis

Reactions and Technical Details

Brivanib undergoes various metabolic transformations within the body:

  1. Oxidative Metabolism: The primary metabolic pathway involves oxidation to form a ketone metabolite .
  2. Sulfate Conjugation: Following oxidation, Brivanib can also undergo sulfate conjugation, which affects its pharmacological profile .

These reactions are facilitated by cytochrome P450 enzymes, particularly CYP3A4, which plays a crucial role in the metabolism of many drugs.

Mechanism of Action

Process and Data

Brivanib exerts its therapeutic effects through the inhibition of key signaling pathways involved in angiogenesis:

  1. Inhibition of Vascular Endothelial Growth Factor Receptor-2: By blocking this receptor, Brivanib prevents endothelial cell proliferation and new blood vessel formation.
  2. Inhibition of Fibroblast Growth Factor Receptors: This action further disrupts alternative angiogenic pathways that tumors may exploit for growth.

Preclinical studies have demonstrated that Brivanib can significantly inhibit tumor growth in xenograft models, although it primarily induces tumor stasis rather than regression .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Brivanib exhibits the following physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited water solubility.
  • Stability: The compound remains stable under physiological conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data is not widely published but is essential for formulation development.

These properties are critical for determining the appropriate formulation strategies for clinical use.

Applications

Scientific Uses

Brivanib is primarily used in clinical research settings to evaluate its efficacy in treating solid tumors. Its dual inhibition mechanism makes it a promising candidate for combination therapies alongside traditional chemotherapeutics or other targeted agents. Additionally, ongoing studies are exploring its effects on liver fibrosis, suggesting potential applications beyond oncology .

Molecular Pharmacology of Brivanib

Structural Characterization and Prodrug Activation Mechanisms

Brivanib alaninate (BMS-582664) is a carboxylic ester prodrug designed to enhance oral bioavailability. Its chemical structure consists of (R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[1,2,4]triazin-6-yloxy)propan-2-ol linked to L-alanine via an ester bond (molecular weight: 441.463 g/mol). The active moiety, BMS-540215, is released through hydrolysis by carboxylesterases in intestinal and hepatic tissues. The compound features a single chiral center at the secondary alcohol position (R-configuration), which is critical for target binding affinity. Metabolic studies reveal potential chiral inversion to the S-enantiomer via ketone intermediates mediated by hepatic oxidoreductases, though the R-enantiomer predominates pharmacologically [3] [4] [8].

Key structural features:

  • Fluoroindole scaffold: Mediates hydrophobic interactions with kinase ATP-binding pockets
  • Pyrrolotriazine core: Serves as a hydrogen bond acceptor for kinase hinge regions
  • Alanine ester: Facilitates membrane permeability and rapid conversion to active form

Table 1: Structural Properties of Brivanib Alaninate

PropertyValue/Description
Molecular FormulaC₂₂H₂₄FN₅O₄
CAS Registry Number649735-63-7
Chiral Center(R)-configuration at Cβ position
Prodrug Activation SiteAlanine ester hydrolysis
Active MetaboliteBMS-540215 (molecular weight: 370.14 g/mol)

Dual Inhibition of VEGF and FGF Signaling Pathways

Targeting VEGFR-2 Kinase Activity

Brivanib acts as a competitive ATP antagonist at VEGFR-2 (KDR), with an IC₅₀ of 25 nM and a dissociation constant (Kd) of 5 nM. It suppresses VEGF-A-induced autophosphorylation of Tyr₁₁₇₅ in the activation loop, inhibiting downstream signaling through PLCγ-PKC-MAPK cascades. This blockade impairs endothelial cell proliferation (IC₅₀ = 40 nM), migration, and capillary tube formation in vitro. In vivo models demonstrate reduced tumor microvessel density (>50% decrease vs. controls) and vascular permeability within 6 days of treatment, confirming potent anti-angiogenic effects [1] [7] [10].

FGFR1/2/3 Inhibition Dynamics

Brivanib inhibits FGFR1-3 with IC₅₀ values of 148 nM, 125 nM, and 68 nM, respectively. It binds to the DFG-out conformation of FGFRs, disrupting FGF2-induced phosphorylation and downstream RAS/MAPK and PI3K/AKT pathways. This dual targeting is critical for overcoming adaptive resistance to VEGF monotherapy: in RIP1-Tag2 pancreatic neuroendocrine tumor models, FGF ligand upregulation occurs during relapse on VEGFR inhibitors (DC101). Brivanib co-inhibition suppresses FGF-driven revascularization, maintaining tumor stasis for >5 weeks [1] [5] [7].

Table 2: Kinase Inhibition Profile of BMS-540215 (Active Metabolite)

Kinase TargetIC₅₀ (nM)Biological Consequence
VEGFR-2 (KDR)25Blocks VEGF-driven angiogenesis and vascular permeability
VEGFR-1 (Flt-1)380Modulates monocyte migration
VEGFR-3 (Flt-4)10Suppresses lymphangiogenesis
FGFR-1148Inhibits FGF2/9-driven proliferation
FGFR-2125Disrupts epithelial-mesenchymal signaling
FGFR-368Attenuates FGF19-dependent metabolic effects

Cross-Talk Between Angiogenic Signaling Networks

Compensatory FGF pathway activation emerges within 2–4 weeks of VEGFR-2 blockade, as evidenced by:

  • Hypoxia-induced FGF upregulation: HIF-1α-mediated transcription of FGF ligands (FGF1/2) in tumor stroma
  • Paracrine rescue signaling: Endothelial cells exhibit increased FGFR1 phosphorylation during VEGFR inhibition
  • Stromal cell recruitment: Bone marrow-derived cells secrete FGF2 to restore tumor perfusion

Brivanib disrupts this VEGF/FGF cross-talk by concurrently inhibiting both pathways. In murine models of neovascular age-related macular degeneration, it reduces choroidal neovascularization area by >60% through dual suppression of VEGFR-2 and FGFR1 phosphorylation. Similarly, in hepatocellular carcinoma xenografts, combined blockade decreases tumor growth by 70%–85% compared to monotherapy with either pathway inhibitor [1] [2] [5].

Selectivity Profile Among Receptor Tyrosine Kinases

Brivanib exhibits >50-fold selectivity for VEGFR-2/FGFRs over structurally related kinases:

  • High selectivity: Minimal activity against EGFR (IC₅₀ > 10,000 nM), HER2 (IC₅₀ > 10,000 nM), and insulin receptor (IC₅₀ > 10,000 nM)
  • Moderate inhibition: PDGFRβ (IC₅₀ = 180 nM) and c-Kit (IC₅₀ = 240 nM) at supratherapeutic concentrations
  • Stereoselective binding: R-enantiomer shows 8-fold higher FGFR1 affinity than S-enantiomer due to optimal hydrophobic pocket occupancy

Notably, brivanib does not inhibit RAF kinases – a key differentiator from multitargeted agents like sorafenib. This specificity minimizes off-target effects on non-angiogenic pathways. Metabolic studies confirm that chiral inversion to the less active S-enantiomer remains <15% in vivo, preserving target specificity [3] [7] [10].

Table 3: Kinase Selectivity Profile (Comparative IC₅₀)

KinaseBrivanib (nM)Sorafenib (nM)Selectivity Ratio (Brivanib/Sorafenib)
VEGFR-225903.6×
FGFR-1148>10,000>67×
PDGFRβ180570.3×
RAF-1>10,0006>1,666×
c-Kit240680.3×

Properties

Product Name

Brivanib

IUPAC Name

1-[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]oxypropan-2-ol

Molecular Formula

C19H19FN4O3

Molecular Weight

370.4 g/mol

InChI

InChI=1S/C19H19FN4O3/c1-10-6-13-14(23-10)4-5-15(17(13)20)27-19-18-12(3)16(26-8-11(2)25)7-24(18)22-9-21-19/h4-7,9,11,23,25H,8H2,1-3H3

InChI Key

WCWUXEGQKLTGDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NN4C3=C(C(=C4)OCC(C)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.